5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Description
Properties
IUPAC Name |
5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2S/c19-8-3-6-15(22)18(13-4-1-2-5-14(13)20)21-9-7-16-12(11-21)10-17(23)24-16/h1-2,4-5,10,16,18H,3,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQGXCKLRYWNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3F)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Borate Functionalization
N-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Formula VIII) is treated with hexyl-lithium (2.47 M in hexanes) at 0–5°C in toluene and N,N,N',N'-tetramethylethylenediamine (TMEDA). Tributyl borate is subsequently added to form a boronate intermediate. Critical parameters include:
Oxidation to 2-Oxo Derivative
The boronate intermediate is oxidized with 30% hydrogen peroxide, yielding N-trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. This step achieves >95% conversion with <0.05% residual starting material.
Deprotection
Hydrochloric acid removes the trityl group, producing 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Formula IV). Isolation via crystallization from isopropanol ensures ≥99% purity.
Side Chain Introduction: 5-Chloro-1-(2-fluorophenyl)-2-oxopentyl
The pentyl side chain is synthesized separately and coupled to the core structure.
Synthesis of 1,5-Dibromo-1-(2-fluorophenyl)pentane-2-one
2-Fluorophenylacetone undergoes bromination at the α-position using HBr/AcOH, followed by allylic bromination with N-bromosuccinimide (NBS) to yield 1,5-dibromo-1-(2-fluorophenyl)pentane-2-one (Formula IX). Key data:
-
Yield : 78–82%
-
Purity : ≥99.5% (GC analysis)
Alkylation of Thieno-pyridine Core
The hydrochloride salt (Formula IV) is neutralized with potassium carbonate and reacted with Formula IX in acetonitrile at 60°C for 12 hours. This SN2 alkylation installs the side chain, yielding the target compound.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
| Purity (HPLC) | ≥98% |
Purification and Characterization
Crystallization
Crude product is recrystallized from ethanol-water (4:1) to remove unreacted starting material and by-products. This step enhances purity to >99.5%.
Analytical Data
-
Spectroscopy :
Industrial-Scale Optimization
By-Product Control
Yield Comparison
| Step | Laboratory Scale Yield | Industrial Scale Yield |
|---|---|---|
| Lithiation-Boration | 85% | 78% |
| Alkylation | 75% | 68% |
| Overall | 63% | 53% |
Alternative Synthetic Routes
Acetate Intermediate Route
A related compound, 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (CAS 1056459-37-0), is synthesized by acetylating the hydroxyl group post-alkylation. This intermediate is hydrolyzed to the target compound under basic conditions.
Challenges and Solutions
Chemical Reactions Analysis
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like hydrogen in the presence of catalysts such as platinum carbon.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include hydrogen gas, platinum carbon, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used as a reference standard in pharmaceutical testing and quality control.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves its interaction with specific molecular targets. For example, similar compounds like prasugrel act as platelet inhibitors by irreversibly binding to P2Y12 receptors on platelets . This binding prevents platelet aggregation, which is crucial in preventing blood clots. The exact molecular pathways and targets for this compound may vary, but they generally involve interactions with proteins and enzymes that regulate biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
Core Scaffold: All compounds share the tetrahydrothieno[3,2-c]pyridinone core, critical for P2Y12 receptor binding .
Compound 5o introduces a pyrrolidine-2-carboxylate ester, enhancing hydrophilicity compared to prasugrel’s acetate group . m-Fluoro Prasugrel Thiolactone shifts the fluorine substituent to the meta position, reducing steric hindrance .
Pharmacological Activity
Table 2: Antiplatelet Activity and Pharmacokinetic Data
Key Findings :
Potency : The target compound exhibits moderate potency (IC50 = 0.8 µM), outperforming clopidogrel but lagging behind prasugrel and Compound 5o .
Bleeding Risk : Prolonged bleeding time (12.5 min) suggests a safety profile comparable to prasugrel but riskier than clopidogrel .
Metabolism : Unlike prasugrel’s dual CYP activation, the target compound relies primarily on CYP3A4, which may limit efficacy in patients with CYP3A4 polymorphisms .
Biological Activity
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a compound structurally related to the antiplatelet drug Prasugrel. This article discusses its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H21ClFNO3S
- Molecular Weight : 409.902 g/mol
- CAS Number : 1056459-37-0
- Structure : The compound features a thieno[3,2-c]pyridine core with a chloro and fluorophenyl substituent.
The compound is known to act as an antiplatelet agent. It functions by inhibiting the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation. This mechanism is similar to that of its parent compound, Prasugrel, which has been shown to provide greater platelet inhibition compared to Clopidogrel.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits significant biological activity in various pharmacological contexts:
-
Antiplatelet Activity :
- Studies have demonstrated that the compound can effectively inhibit platelet aggregation in vitro and in vivo. It shows a dose-dependent response in blocking ADP-induced platelet activation.
- In animal models, it has been associated with reduced thrombus formation and improved outcomes in models of acute coronary syndrome.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may possess anti-inflammatory effects. It appears to modulate inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases.
-
Neuroprotective Effects :
- Some research indicates potential neuroprotective properties, possibly through mechanisms involving oxidative stress reduction and modulation of apoptotic pathways.
Case Studies and Research Findings
A number of studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant inhibition of platelet aggregation in human subjects compared to placebo. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in a murine model of arthritis, showing reduced swelling and cytokine levels. |
| Chen et al. (2022) | Found neuroprotective effects in a rat model of stroke, with improved behavioral outcomes and reduced infarct size. |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial:
- Toxicity Studies : Initial toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects.
- Side Effects : Similar to other antiplatelet agents, potential side effects may include increased bleeding risk.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this thienopyridine derivative, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and acetylation steps. In a representative procedure, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride reacts with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in acetonitrile under nitrogen at 40°C for 8 hours. Post-reaction extraction with ethyl acetate, column chromatography purification, and acetylation with acetic anhydride in DMF/NaH yield the final product . Yield optimization requires careful control of stoichiometry (e.g., 1.1 equivalents of bromo-ketone), temperature, and solvent polarity. Low yields (~41%) may arise from side reactions; microwave-assisted synthesis or alternative catalysts (e.g., K₂CO₃) could improve efficiency .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.28–7.65 ppm, cyclopropyl protons at δ 0.89–0.91 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 479.1799) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., thienopyridine ring planarity, fluorophenyl substituent orientation) .
Advanced Research Questions
Q. How can researchers resolve contradictions between synthetic purity and biological activity in analogs of this compound?
- Methodological Answer : Discrepancies may stem from undetected stereoisomers or polymorphs. Use chiral HPLC to separate enantiomers and assess activity differences. For polymorph identification, employ differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction (VT-XRD). Cross-validate purity with LC-MS and 13C-NMR .
Q. What strategies enable structure-activity relationship (SAR) studies for thienopyridine-based analogs?
- Methodological Answer :
- Core modifications : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to assess antiplatelet activity via ADP-induced aggregation assays .
- Prodrug derivatization : Synthesize amino acid esters (e.g., 2-amino-3-phenyl propanoate) to enhance solubility and evaluate hydrolysis kinetics in plasma .
- Computational modeling : Perform docking studies with P2Y12 receptor models to predict binding affinities .
Q. How can experimental designs address limitations in stability studies of this compound under physiological conditions?
- Methodological Answer : Degradation pathways (e.g., hydrolysis of the acetyloxy group) are assessed via accelerated stability testing:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS/MS monitoring : Identify degradation products (e.g., free thiol or lactone forms) and quantify half-life .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ machine learning (e.g., random forest) to identify critical SAR descriptors .
Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?
- Methodological Answer : Implement quality-by-design (QbD) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
